molecular formula C7H6ClF2N B13904932 6-Chloro-2-(difluoromethyl)-3-methylpyridine

6-Chloro-2-(difluoromethyl)-3-methylpyridine

Cat. No.: B13904932
M. Wt: 177.58 g/mol
InChI Key: TWQYRWZOLHTKIS-UHFFFAOYSA-N
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Description

6-Chloro-2-(difluoromethyl)-3-methylpyridine is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a chlorine atom at the 6th position, a difluoromethyl group at the 2nd position, and a methyl group at the 3rd position on the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(difluoromethyl)-3-methylpyridine can be achieved through several synthetic routes. One common method involves the difluoromethylation of a pyridine derivative. The reaction typically requires the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under anhydrous conditions and often requires a solvent such as dimethyl sulfoxide or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques. The choice of reagents, solvents, and reaction conditions is carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(difluoromethyl)-3-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group at the 3rd position can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in the presence of acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chlorine atom.

    Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of the methyl group.

    Reduction Reactions: Products include pyridines with a methyl group replacing the difluoromethyl group.

Scientific Research Applications

6-Chloro-2-(difluoromethyl)-3-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development. Its derivatives may exhibit pharmacological activities.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(difluoromethyl)-3-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity to target proteins, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-(difluoromethyl)-3-fluoropyridine
  • 6-Chloro-2-(difluoromethyl)-3-methoxypyridine
  • 6-Chloro-2-(difluoromethyl)-3-methylbenzoic acid

Uniqueness

6-Chloro-2-(difluoromethyl)-3-methylpyridine is unique due to the presence of both a difluoromethyl group and a methyl group on the pyridine ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity. The difluoromethyl group, in particular, is known to enhance metabolic stability and improve binding interactions with biological targets, making this compound a valuable tool in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C7H6ClF2N

Molecular Weight

177.58 g/mol

IUPAC Name

6-chloro-2-(difluoromethyl)-3-methylpyridine

InChI

InChI=1S/C7H6ClF2N/c1-4-2-3-5(8)11-6(4)7(9)10/h2-3,7H,1H3

InChI Key

TWQYRWZOLHTKIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)Cl)C(F)F

Origin of Product

United States

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